2-Bromopyrimidin-4-ol
Overview
Description
2-Bromopyrimidin-4-ol is an organic compound with the molecular formula C4H3BrN2O. It is a brominated derivative of pyrimidin-4-ol, featuring a bromine atom at the second position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyrimidin-4-ol can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of pyrimidin-4-ol using bromine (Br2) in the presence of a suitable solvent, such as acetic acid. The reaction typically proceeds at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of solvent and reaction conditions can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield 2-bromopyrimidine-4,5-dione.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidin-4-ol derivatives.
Scientific Research Applications
2-Bromopyrimidin-4-ol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-Bromopyrimidin-4-ol is similar to other brominated pyrimidines, such as 4-Bromopyrimidin-2-ol and 2-Bromopyrimidin-5-ol. its unique position of the bromine atom and hydroxyl group distinguishes it from these compounds. The differences in chemical reactivity and biological activity make this compound a valuable compound in various research applications.
Comparison with Similar Compounds
4-Bromopyrimidin-2-ol
2-Bromopyrimidin-5-ol
Properties
IUPAC Name |
2-bromo-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-4-6-2-1-3(8)7-4/h1-2H,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXCYBRMVAQGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717409 | |
Record name | 2-Bromopyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-75-1 | |
Record name | 2-Bromo-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160994-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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